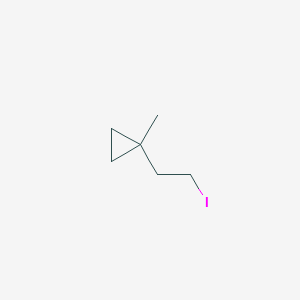
1-(2-Iodoethyl)-1-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “1-(2-Iodoethyl)-1-methylcyclopropane” belong to a class of organic compounds known as halogenated hydrocarbons . They contain a hydrocarbon backbone with one or more halogen atoms attached. In this case, the compound contains an iodine atom.
Synthesis Analysis
While specific synthesis methods for “1-(2-Iodoethyl)-1-methylcyclopropane” are not available, similar compounds are often synthesized through alkylation reactions . For instance, 1-(2-iodoethyl)indoles and 1-(2-iodoethyl)pyrroles can undergo a radical addition/cyclization/oxidation process with methyl acrylate under Fenton-type conditions .Molecular Structure Analysis
The molecular structure of such compounds typically includes a cyclopropane ring, a three-membered carbon ring, with various substituents attached. The “1-(2-Iodoethyl)-1-methyl” part of the name indicates that there is a two-carbon chain (ethyl) with an iodine atom attached, and a methyl group attached to the cyclopropane ring .Chemical Reactions Analysis
Again, while specific reactions involving “1-(2-Iodoethyl)-1-methylcyclopropane” are not available, similar compounds can participate in a variety of chemical reactions. For example, 1-(2-iodoethyl)indoles and 1-(2-iodoethyl)pyrroles can undergo a radical addition/cyclization/oxidation process .Physical And Chemical Properties Analysis
Physical and chemical properties of such compounds would depend on their specific structure. For instance, 1-(2-Iodoethyl)-4-octylbenzene, a similar compound, is an oil with a brown color . Its density is 1.603 g/mL at 25 °C and it has a refractive index of n20/D 1.601 .科学的研究の応用
Ethylene Inhibition in Fruits and Vegetables
1-Methylcyclopropene (1-MCP), a compound structurally related to "1-(2-Iodoethyl)-1-methylcyclopropane," has been widely researched for its ability to inhibit ethylene perception. This has significant commercial applications in improving the maintenance of fruit and vegetable quality by delaying ripening and senescence processes. The commercialization of 1-MCP technology has seen rapid adoption, especially in the apple industry, showcasing its potential benefits and limitations for other agricultural products as well (Watkins, 2006).
Synthetic Chemistry and Catalysis
Research has demonstrated that methylenecyclopropanes can be converted into cyclobutenes under palladium catalysis, suggesting the synthetic utility of related cyclopropyl compounds in generating more complex structures. This transformation indicates the potential of "1-(2-Iodoethyl)-1-methylcyclopropane" in synthetic organic chemistry and catalysis for constructing novel molecular frameworks (Shi, Liu, & Tang, 2006).
Polymer Science
In the field of polymer science, cyclopropyl-containing compounds have been utilized as monomers for radical homopolymerization, leading to polymers with unique properties. This suggests the potential application of "1-(2-Iodoethyl)-1-methylcyclopropane" and its derivatives in developing new polymeric materials with tailored features for various applications (Moszner, Zeuner, Fischer, Rheinberger, & Meijere, 2003).
Crop Yield Improvement
Boron derivatives of methylene cyclopropane have been studied for their ability to release 1-MCP gradually, offering a controlled delivery system. This innovative approach has the potential to be applied in open fields to increase crop yields, especially under drought conditions, by delaying ripening and prolonging the shelf life of agricultural products (Sarker, Fan, & Liu, 2015).
Analytical Chemistry
Developing methods for the determination of 1-MCP residues in vegetables and fruits based on iodine derivatives highlights the significance of related cyclopropyl compounds in analytical chemistry. This work facilitates the trace and accurate analysis of 1-MCP, a gas at ambient temperature, which poses challenges for quantitative analysis at residual levels (Dong et al., 2021).
Safety And Hazards
特性
IUPAC Name |
1-(2-iodoethyl)-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-6(2-3-6)4-5-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCIURSBKLEJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethyl)-1-methylcyclopropane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

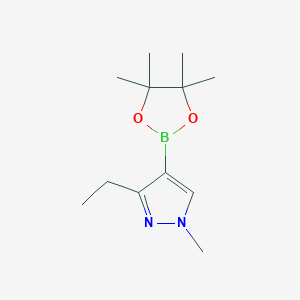
![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)
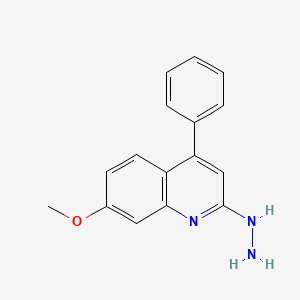
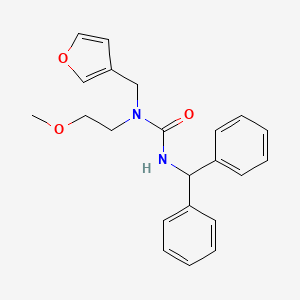
![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)
![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)
![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)

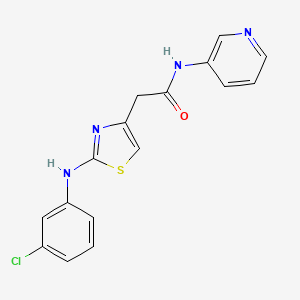
![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)